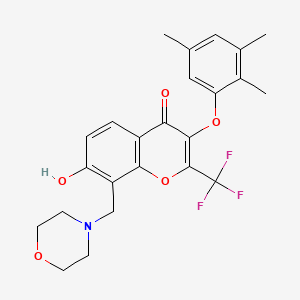

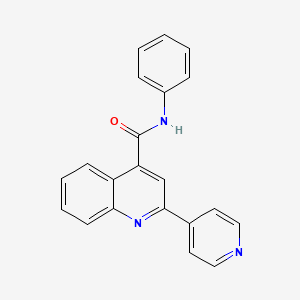

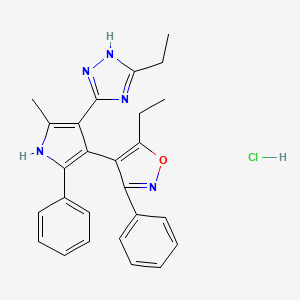

![molecular formula C18H17N3O4 B2366432 N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide CAS No. 1436299-07-8](/img/structure/B2366432.png)

N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide, also known as ML289, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide is a compound that may be involved in various chemical synthesis processes, including the creation of bioactive molecules or as an intermediate in the production of pharmaceuticals. For instance, similar compounds have been used in the synthesis of acrylamide derivatives, which have applications ranging from corrosion inhibitors to potential pharmaceuticals. Such processes often utilize electrophilic cyanation reactions for the synthesis of various benzonitriles from aryl bromides, showcasing the versatility of cyano and nitro functional groups in organic synthesis (Anbarasan, Neumann, & Beller, 2011).

Mechanofluorochromic Properties

Research into the mechanofluorochromic properties of similar compounds, such as 3-aryl-2-cyano acrylamide derivatives, has shown that these materials can exhibit different optical properties based on their molecular structure and stacking mode. This property is significant for developing new materials for optoelectronic applications, where the ability to change luminescent properties through mechanical stimuli is valuable. Such studies underline the potential of N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide and related compounds in the development of smart materials and sensors (Song et al., 2015).

Bioactive Constituent Studies

Compounds with similar structures have been isolated from natural sources and evaluated for their biological activities, including antimicrobial and enzyme inhibitory effects. This area of research is crucial for the discovery of new drugs and therapeutic agents. By studying the bioactive properties of such compounds, researchers can identify potential applications in treating various diseases or conditions. The exploration of natural and synthetic compounds alike contributes to our understanding of their potential therapeutic benefits and mechanisms of action (Atta-ur-rahman et al., 1997).

Analytical and Detection Methods

The development of analytical methods to quantify and detect N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide and similar compounds in various matrices is an important research application. These methods are essential for quality control, pharmacokinetic studies, and environmental monitoring. For example, spectrophotometric techniques and other analytical methodologies enable the precise measurement of drug concentrations in pharmaceutical formulations, ensuring their safety and efficacy (Rangappa, Nagaraja, & Murthy, 2000).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The mode of action of N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide involves its interaction with its targets, leading to the formation of various heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

It is known that cyanoacetamide derivatives are involved in the synthesis of various heterocyclic compounds .

Result of Action

It is known that cyanoacetamide derivatives have diverse biological activities .

Eigenschaften

IUPAC Name |

N-[cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-25-17-8-3-2-7-15(17)16(12-19)20-18(22)10-9-13-5-4-6-14(11-13)21(23)24/h2-8,11,16H,9-10H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJNCCOPSITUQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C#N)NC(=O)CCC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea](/img/structure/B2366350.png)

![2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2366359.png)